molecular formula C12H19NO3 B3034693 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane CAS No. 208038-02-2

8-Boc-2-oxo-8-azabicyclo[3.2.1]octane

Cat. No.: B3034693
CAS No.: 208038-02-2
M. Wt: 225.28
InChI Key: SJGXXUBCKFNNGB-UHFFFAOYSA-N
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Description

8-Boc-2-oxo-8-azabicyclo[321]octane is a bicyclic compound that belongs to the family of tropane alkaloids It is characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future research may focus on developing more efficient and versatile synthetic methodologies for this scaffold, given its importance in the field of medicinal chemistry.

Biochemical Analysis

Biochemical Properties

8-Boc-2-oxo-8-azabicyclo[3.2.1]octane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in the synthesis of tropane alkaloids, which display a wide array of biological activities . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain signaling pathways that are crucial for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain enzymes involved in metabolic pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that the compound is relatively stable under standard laboratory conditions . It may undergo degradation over time, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have indicated that prolonged exposure to this compound can result in significant alterations in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or improving cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules . These interactions can affect metabolic flux and alter the levels of metabolites within cells. For example, the compound has been shown to influence the activity of enzymes involved in the synthesis of tropane alkaloids, leading to changes in the levels of these bioactive compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions and cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. This process often includes steps such as cyclization and desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and use of efficient catalysts, are likely applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-Boc-2-oxo-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This type of reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Tropinone: A precursor in the synthesis of tropane alkaloids, sharing a similar bicyclic structure.

    Cocaine: A naturally occurring tropane alkaloid with significant pharmacological activity.

    Scopolamine: Another tropane alkaloid used for its anticholinergic properties.

Uniqueness

8-Boc-2-oxo-8-azabicyclo[3.2.1]octane is unique due to its specific structural modifications, such as the presence of a tert-butoxycarbonyl (Boc) protecting group and an oxo functional group. These modifications enhance its stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGXXUBCKFNNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408076-39-0
Record name tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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